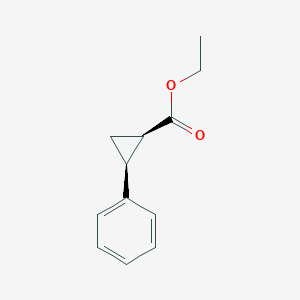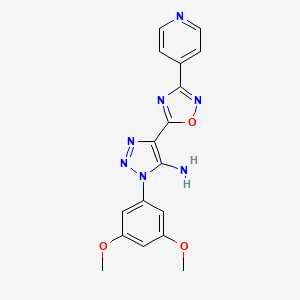
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazine derivatives, including compounds related to N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, often involves nucleophilic substitution reactions and the use of isocyanides and semicarbazones in Ugi reactions. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides involves Ugi reactions followed by treatment with sodium ethoxide, showcasing the synthetic routes available for triazine derivatives (Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of triazine compounds has been elucidated through X-ray diffraction and DFT studies, indicating the planarity and conjugation within the molecular framework. These studies help in understanding the electron distribution and potential reactivity of the molecule (Geng et al., 2023).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including thermal decomposition and reactions with diazomethane to form O-methyl derivatives. These reactions are essential for modifying the chemical structure and studying the reactivity of such compounds (Dovlatyan & Dovlatyan, 1980).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties can be determined using techniques like X-ray diffraction and are influenced by the molecular structure and intermolecular interactions within the crystal lattice (Lu et al., 2004).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including reactivity, stability, and interactions with other chemicals, are fundamental for their utilization in chemical synthesis and potential applications. Studies involving electro-oxidation and thermolysis provide insights into these properties and the mechanisms of their reactions (Cariou et al., 1993).
Applications De Recherche Scientifique
Corrosion Inhibition
Research indicates that triazine derivatives, which share structural similarities with N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, have been studied for their corrosion inhibition performance on mild steel in acidic environments. These compounds demonstrate significant inhibition efficiencies, attributed to their adsorption on metal surfaces, suggesting potential applications in protecting metal infrastructure against corrosion (Singh et al., 2018).
Microbial Metabolism and Environmental Safety
Another study focused on Triflusulfuron methyl, a compound related to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, explored its microbial metabolism, revealing rapid breakdown by Streptomyces griseolus. This suggests that compounds with similar structures could be environmentally safe as they undergo rapid degradation, minimizing potential ecological impact (Dietrich et al., 1995).
Synthesis and Pharmacological Activity
The synthesis and examination of pharmacological activities of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, structurally related to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, have been conducted. One of the derivatives demonstrated balanced gastrointestinal prokinetic and antiemetic activities, highlighting the potential of such compounds in developing new therapeutic agents (Sakaguchi et al., 1992).
Serotonin Receptor Antagonism
A study on the design and synthesis of 6-Chloro-3,4-dihydro-4-methyl-2H-1,4- benzoxazine-8-carboxamide derivatives, which bear structural resemblance to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide, revealed potent serotonin-3 (5-HT3) receptor antagonistic activity. This suggests the potential application of such compounds in treating conditions related to serotonin regulation (Kuroita et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c1-22(2)13-19-9(20-14(21-13)24-3)6-18-12(23)7-4-5-8(15)11(17)10(7)16/h4-5H,6H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBWFXRLDJHJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(C(=C(C=C2)F)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2483851.png)
![(2S)-2-[3-(methoxymethyl)phenyl]propan-1-ol](/img/structure/B2483852.png)

![N1-(2-morpholinoethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2483856.png)



![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2483861.png)


![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)
